N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide is a complex organic compound that features a benzamide core substituted with benzyl, fluoro, benzothiazolyl, and methanesulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzothiazole Intermediate: The synthesis begins with the preparation of the 4-fluoro-1,3-benzothiazole intermediate. This can be achieved by reacting 4-fluoroaniline with carbon disulfide and iodine in the presence of a base such as potassium hydroxide.
Benzylation: The benzothiazole intermediate is then benzylated using benzyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Coupling with Benzamide: The benzylated benzothiazole is coupled with 3-methanesulfonylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzamide moiety can be reduced to form amine derivatives.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole moiety can bind to active sites, while the methanesulfonyl group can enhance solubility and stability. The fluoro group may increase the compound’s binding affinity through halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
- N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-[4-(isopropylsulfonyl)phenyl]acetamide
Uniqueness
Compared to similar compounds, N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the methanesulfonyl group, in particular, can enhance its solubility and stability, making it a valuable compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O3S2/c1-30(27,28)17-10-5-9-16(13-17)21(26)25(14-15-7-3-2-4-8-15)22-24-20-18(23)11-6-12-19(20)29-22/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHCPTLANXTSEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CC2=CC=CC=C2)C3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.